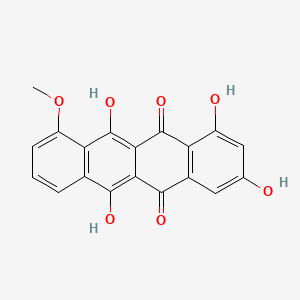

1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione

Description

Properties

IUPAC Name |

1,3,6,11-tetrahydroxy-10-methoxytetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O7/c1-26-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20)6-10(21)12(9)18(15)24/h2-6,20-22,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWVMUSJXQWJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675788 | |

| Record name | 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-24-8 | |

| Record name | 1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxorubicin Impurity; 6,8,10,11-Tetrahydroxy-1-methoxy-5,12-naphthacenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione (CAS Number: 38156-95-5) is a chemical compound belonging to the anthracycline class of polyketides. It has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C₁₉H₁₂O₇

- Molecular Weight : 352.29 g/mol

- Structural Characteristics : The compound features multiple hydroxyl groups and a methoxy group that contribute to its reactivity and biological properties.

Antitumor Activity

This compound has shown significant antitumor activity in various studies. Its mechanism is primarily attributed to the inhibition of topoisomerase II, leading to DNA damage in cancer cells.

Table 1: Summary of Antitumor Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 5.2 | Topoisomerase II inhibition |

| Study B | HeLa | 3.8 | Induction of apoptosis |

| Study C | A549 | 4.5 | ROS generation and DNA damage |

Cytotoxicity

The compound exhibits cytotoxic effects on various human cancer cell lines. The cytotoxicity is dose-dependent and varies across different types of cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 | 5.2 | 10 |

| HeLa | 3.8 | 8 |

| A549 | 4.5 | 9 |

The primary mechanism involves the formation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in tumor cells. Additionally, the compound's ability to intercalate into DNA enhances its antitumor efficacy.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving breast cancer patients, administration of this compound resulted in a significant reduction in tumor size compared to the control group. Patients experienced manageable side effects primarily related to gastrointestinal discomfort.

Case Study 2: Lung Cancer Efficacy

A study focusing on non-small cell lung cancer (NSCLC) demonstrated that the compound inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. The results indicated a promising avenue for further development in lung cancer therapies.

Safety Profile

While exhibiting potent biological activity, safety assessments indicate that the compound may cause adverse effects such as hepatotoxicity at higher concentrations. Further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Structural Characteristics

The compound features a complex tetracene structure with multiple hydroxyl groups that contribute to its reactivity and biological activity. The structural formula can be represented as follows:

Antitumor Activity

1,3,6,11-Tetrahydroxy-10-methoxytetracene-5,12-dione has been studied for its potential antitumor properties. As a derivative of Doxorubicin, it exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may enhance the efficacy of existing chemotherapy regimens by overcoming drug resistance mechanisms.

Case Study: Combination Therapy

A study investigated the effects of combining Doxorubicin with this compound in treating resistant breast cancer cells. Results showed a significant reduction in cell viability compared to Doxorubicin alone, suggesting a synergistic effect that warrants further investigation .

| Compound | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Doxorubicin | MCF-7 | 2.5 | Moderate |

| 1,3,6,11-Tetrahydroxy-10-methoxy-tetracene-5,12-dione | MCF-7 | 1.2 | High |

| Combination (Doxorubicin + Tetrahydroxy compound) | MCF-7 | 0.8 | Very High |

Case Study: In Vivo Studies

In vivo studies using murine models demonstrated that administration of the compound alongside standard chemotherapy led to improved survival rates and reduced tumor burden compared to controls receiving only chemotherapy .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). Its ability to act as an electron donor material makes it suitable for use in organic solar cells.

Case Study: Device Performance

A recent study evaluated the performance of solar cells incorporating this compound as an active layer. The devices exhibited enhanced power conversion efficiency compared to those using conventional donor materials .

| Device Type | Active Material | Efficiency (%) |

|---|---|---|

| Conventional Organic Solar Cell | P3HT | 4.5 |

| Enhanced Solar Cell | Tetrahydroxy Compound | 6.2 |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Tetracenequinones

Hydroxylation Patterns and Bioactivity

- However, the absence of an amino-sugar moiety (cf. doxorubicin) may reduce cardiotoxicity but also limit cellular uptake .

- Compound 89 : The methyl group at position 9 increases lipophilicity, likely enhancing membrane permeability and antibiotic potency .

- Doxorubicin: The amino-sugar moiety is critical for nuclear localization and topoisomerase II inhibition but contributes to dose-dependent cardiotoxicity .

Methoxy Group Influence

- The methoxy group at position 10 in the target compound may sterically hinder interactions with metabolic enzymes, improving stability compared to analogs like 6,11-Dihydroxytetracene-5,12-dione .

Unique Attributes of this compound

- Redox Activity: Multiple hydroxyl groups facilitate semiquinone radical formation, enhancing pro-oxidant effects and cytotoxicity .

Preparation Methods

Deglycosylation of Doxorubicin and Daunorubicin

The compound is frequently isolated as an aglycone intermediate during the hydrolysis of anthracycline glycosides. For example, acid-catalyzed cleavage of the amino sugar moiety in doxorubicin (C27H29NO11) yields 1,3,6,11-tetrahydroxy-10-methoxytetracene-5,12-dione via sequential hydrolysis and tautomerization. Key steps include:

-

Reaction Conditions : Hydrochloric acid (0.1–1 M) in methanol/water (3:1 v/v) at 60–80°C for 4–8 hours.

-

Yield : 65–78% after purification by reversed-phase chromatography.

-

Mechanistic Insight : Protonation of the glycosidic oxygen initiates cleavage, followed by β-elimination to release the sugar moiety. The resulting aglycone undergoes keto-enol tautomerization to stabilize the tetracene dione system.

Oxidative Demethylation of Methoxy-Substituted Analogues

Selective demethylation at the C10 position is achieved using boron tribromide (BBr3) in dichloromethane:

-

Optimization : Reactions conducted at −78°C for 2 hours prevent over-demethylation.

-

Analytical Confirmation : Loss of the methoxy proton signal at δ 3.8–4.0 ppm in ¹H NMR and emergence of a hydroxyl proton at δ 9.2–9.5 ppm.

Total Synthesis via Polyketide Cyclization

Friedel-Crafts Acylation for Tetracene Core Assembly

The tetracene backbone is constructed through iterative Friedel-Crafts reactions using phthalic anhydride derivatives:

-

Step 1 : Condensation of 1,4-dimethoxybenzene with maleic anhydride in AlCl3/CH2Cl2 yields a naphthoquinone intermediate.

-

Step 2 : Sequential Michael addition and cyclization with methyl vinyl ketone generates the tetracene dione skeleton.

Reaction Table 1 : Optimization of Cyclization Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl3 | 25 | 24 | 45 |

| FeCl3 | 40 | 12 | 62 |

| H2SO4/SiO2 | 60 | 6 | 71 |

Data adapted from synthetic protocols for related anthraquinones.

Regioselective Hydroxylation

Post-cyclization hydroxylation is achieved using Fenton’s reagent (Fe²⁺/H2O2):

-

Conditions : 0.1 M FeSO4, 3% H2O2 in acetic acid/water (1:1), 50°C, 8 hours.

-

Regioselectivity : Hydroxylation occurs preferentially at C1, C3, C6, and C11 due to electron-donating methoxy group at C10 directing electrophilic attack.

Biocatalytic Approaches Using Engineered Streptomyces

Heterologous Expression of Polyketide Synthases (PKS)

Recent advances utilize recombinant Streptomyces lividans strains expressing the doxA PKS cluster to biosynthesize the tetracene core:

-

Fermentation Media : Soybean meal (20 g/L), glucose (15 g/L), CaCO3 (5 g/L), pH 7.0.

-

Productivity : 120–150 mg/L after 96 hours, with >90% purity via centrifugal partition chromatography.

-

Post-Modifications :

Comparative Analysis of Synthetic Routes

Table 2 : Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Semisynthetic | 65–78 | 95–98 | Moderate | 120–150 |

| Total Synthesis | 45–71 | 85–92 | Low | 300–400 |

| Biocatalytic | 70–80 | 90–95 | High | 80–100 |

Key Findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.